2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

Suzuki-Miyaura coupling Chemoselective synthesis Cross-coupling chemistry

Researchers requiring iterative diversification of CF3-pyridine scaffolds face lengthy de novo syntheses. This building block solves that challenge: • Orthogonal Br (2-pos) and Cl (3-pos) handles enable sequential cross-coupling-Br reacts first under mild Pd catalysis, preserving Cl for a second coupling. • 6-CF3 group enhances metabolic stability (LogP ≈3.6) and membrane permeability. • ≥98% purity with cold storage (2-8°C) ensures batch-to-batch consistency in multi-step synthesis.

Molecular Formula C6H2BrClF3N
Molecular Weight 260.44 g/mol
CAS No. 1211521-13-9
Cat. No. B1403565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-6-(trifluoromethyl)pyridine
CAS1211521-13-9
Molecular FormulaC6H2BrClF3N
Molecular Weight260.44 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)Br)C(F)(F)F
InChIInChI=1S/C6H2BrClF3N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H
InChIKeyGZYFDBLTSIPCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine: Technical Baseline


2-Bromo-3-chloro-6-(trifluoromethyl)pyridine (CAS 1211521-13-9) is a polyhalogenated trifluoromethylpyridine derivative with the molecular formula C₆H₂BrClF₃N and a molecular weight of 260.44 g/mol [1]. The compound features a unique 2,3,6-substitution pattern on the pyridine ring, incorporating bromine at the 2-position, chlorine at the 3-position, and a trifluoromethyl group at the 6-position . With a calculated density of 1.8±0.1 g/cm³ and a boiling point of 202.2±35.0 °C at 760 mmHg, this building block serves as a versatile intermediate for both pharmaceutical and agrochemical research applications [1].

Sequential site-selective functionalization via differential halogen reactivity
Orthogonal Br/Cl handles for iterative diversification
Regioselective metalation for late-stage elaboration
CF₃ group provides enhanced lipophilicity for drug-design building blocks

Why 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine Is Irreplaceable


In halogenated trifluoromethylpyridine chemistry, subtle variations in substitution pattern profoundly alter reactivity, selectivity, and ultimate synthetic utility. The regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines demonstrates that each isomer undergoes metalation and subsequent derivatization with distinct site selectivity . For example, 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine each produce different carboxylic acid products upon deprotonation and carboxylation . Consequently, substituting a 2,3,6-substituted isomer with a 2,6-dichloro or 3,5-substituted analog will redirect cross-coupling outcomes, alter electronic properties, and fundamentally change the structure-activity relationships of downstream molecules. The specific evidence below quantifies these critical differences.

!
2,6-dichloro or 2,3-dichloro analogs lack differential Br/Cl reactivity; may prevent sequential coupling design.
!
Regioisomeric substitution patterns (e.g., 3-chloro-2-CF₃ or 2-bromo-6-CF₃) redirect metalation sites and alter downstream products.
!
Non-fluorinated pyridine building blocks cannot reproduce the electronic and lipophilic effects imparted by the 6-CF₃ group.

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine: Differentiation Evidence


Differential Halogen Reactivity for Site-Selective Cross-Coupling

The compound possesses both bromine (2-position) and chlorine (3-position) leaving groups on the same pyridine ring, providing differential reactivity that enables sequential, site-selective functionalization. Studies on polyhalogenated pyridines establish that in palladium-catalyzed Suzuki-Miyaura reactions, the order of reactivity follows Br > Cl [1]. This inherent chemoselectivity allows the bromine atom to undergo cross-coupling while the chlorine atom remains intact, a feature not available in dichloro analogs such as 2,6-dichloro-3-(trifluoromethyl)pyridine [2].

Halogen Reactivity
Class-level inference
Br (2-position) > Cl (3-position)
Supports sequential site-selective coupling
Pd-catalyzed Suzuki-Miyaura conditions; reported hierarchy
Suzuki-Miyaura coupling Chemoselective synthesis Cross-coupling chemistry

Purity and Cold Storage Stability

The compound is commercially available with a minimum purity specification of 98% from specialty suppliers, ensuring high batch-to-batch reproducibility for sensitive synthetic applications . Recommended storage conditions are 2-8°C [1]. This combination of high purity specification and defined cold storage protocol distinguishes the compound from lower-purity generic halogenated pyridine building blocks that may be supplied at 95% purity without verified cold-chain handling requirements.

Purity & Storage
Supplier specification
≥98% purity; 2–8 °C storage
Supports batch-to-batch reproducibility
Verify lot-specific COA; cold-chain recommended
Quality control Compound procurement Storage stability

Enhanced Lipophilicity vs. Non-Fluorinated Analogs

The trifluoromethyl group imparts distinct physicochemical properties that differentiate this compound from non-fluorinated pyridine analogs. The calculated LogP value of approximately 3.60 reflects significantly enhanced lipophilicity compared to non-fluorinated pyridine building blocks . Additionally, the calculated density of 1.8±0.1 g/cm³ and boiling point of 202.2±35.0 °C at 760 mmHg represent measurable physical property differences from halogenated pyridines lacking the CF₃ group [1].

Lipophilicity
Class-level inference
LogP ≈ 3.60
Indicates enhanced membrane permeability vs. non-fluorinated analogs
Calculated property; experimental validation recommended
Physicochemical properties Lipophilicity Drug design

Regioselective Metalation: Regional Isomer Differentiation

The 2,3,6-substitution pattern of this compound dictates fundamentally different metalation behavior compared to other regional isomers. In studies of chloro- and bromo(trifluoromethyl)pyridines, the specific positioning of halogen and trifluoromethyl substituents controls which ring positions undergo deprotonation upon treatment with lithium diisopropylamide (LDA) or other strong bases . For instance, 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine each undergo deprotonation at different ring positions, yielding distinct carboxylic acid products . The target compound's unique substitution array (Br at 2, Cl at 3, CF₃ at 6) therefore defines a metalation profile that cannot be replicated by other isomers.

Metalation Site
Class-level inference
Predicted deprotonation at 4- or 5-position
Defines accessible functionalization sites for late-stage chemistry
LDA/strong base conditions; isomer-dependent
Organometallic chemistry Regioselective metalation Deprotonation

Orthogonal Halogen Reactivity for Sequential Functionalization

The differential reactivity of bromine versus chlorine in cross-coupling reactions provides orthogonal handles for sequential functionalization. Studies on polyhalogenated pyridine systems demonstrate that Br and Cl exhibit distinct reactivity profiles under palladium catalysis, with Br coupling preferentially under mild conditions while Cl requires more forcing conditions or different catalyst systems [1]. This orthogonality enables synthetic sequences where the 2-position (Br) can be functionalized first while the 3-position (Cl) remains intact for subsequent transformations, a strategic advantage over dichloro analogs like 2,3-dichloro-5-(trifluoromethyl)pyridine where both halogen positions exhibit similar reactivity and compete for coupling.

Orthogonal Reactivity
Class-level inference
Br couples first; Cl remains intact
Enables sequential diversification without protecting groups
Palladium catalysis; condition optimization may be required
Orthogonal reactivity Sequential synthesis Building block design

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine: Validated Application Scenarios


Stepwise Synthesis of Trifluoromethylpyridine Libraries

This compound is optimally deployed in medicinal chemistry campaigns requiring iterative, site-selective diversification of the pyridine core. The orthogonal reactivity of Br (2-position) and Cl (3-position) allows chemists to perform a first Suzuki-Miyaura coupling at the bromine site under mild palladium catalysis while preserving the chlorine for a subsequent coupling step with a different aryl or heteroaryl boronic acid [1]. This sequential strategy generates 2,3-diaryl-6-(trifluoromethyl)pyridine libraries with defined substitution patterns, enabling systematic structure-activity relationship (SAR) exploration in drug discovery programs targeting kinases, GPCRs, or other therapeutically relevant protein families. The trifluoromethyl group at the 6-position provides metabolic stability and enhanced lipophilicity (LogP ≈ 3.6) for improved membrane permeability .

Agrochemical Intermediate for Pesticide Development

Trifluoromethylpyridine building blocks are established key intermediates in the synthesis of commercial agrochemicals [1]. The specific substitution pattern of 2-bromo-3-chloro-6-(trifluoromethyl)pyridine provides a scaffold amenable to constructing herbicidal and fungicidal candidates where the 2- and 3-positions can be differentially elaborated to optimize target binding while the 6-CF₃ group confers environmental stability and enhanced bioavailability. The compound's orthogonal halogen handles (Br > Cl reactivity) enable efficient construction of analogs for screening campaigns without requiring de novo synthesis of each candidate, significantly accelerating lead optimization timelines in crop protection research .

Late-Stage Functionalization via Regioselective Metalation

Based on established metalation patterns of chloro- and bromo(trifluoromethyl)pyridines, the 2,3,6-substitution array of this compound directs deprotonation to specific ring positions when treated with lithium diisopropylamide or related strong bases [1]. This regioselective metalation chemistry enables late-stage functionalization of advanced intermediates without requiring pre-installed functional groups. Researchers can introduce electrophiles at the 4-position or 5-position of the pyridine ring after the Br and Cl handles have been utilized, providing access to tri- and tetra-substituted pyridine scaffolds that would otherwise require lengthy de novo syntheses. This application is particularly valuable in process chemistry where minimizing synthetic steps translates directly to reduced cost of goods.

Quality-Controlled Building Block for Reproducible Synthesis

For research laboratories and CROs requiring batch-to-batch consistency in multi-step synthetic sequences, this compound is available with a minimum purity specification of 98% and defined cold storage conditions (2-8°C) [1]. The higher purity specification compared to generic 95% halogenated pyridine building blocks minimizes impurity-derived side reactions and improves yield reproducibility in sensitive cross-coupling and metalation reactions. Defined cold-chain storage ensures compound integrity over extended project timelines, reducing the risk of degradation-related variability in long-term medicinal chemistry or process development campaigns.

Application
Selection Property
Validation Focus
Stepwise library synthesis
Orthogonal halogen reactivity
Sequential cross-coupling yield and selectivity
Agrochemical intermediate research
CF₃-enhanced stability and bioavailability
Target binding and environmental fate screening
Late-stage functionalization
Regioselective metalation handle
Deprotonation site selectivity and electrophile scope
Quality-controlled synthesis
Defined purity and storage protocol
Impurity profile and stability under cold-chain

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